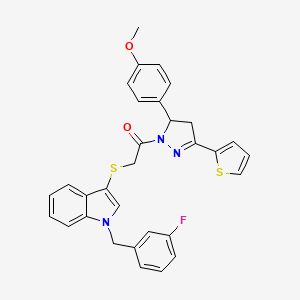

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

The compound 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone features a hybrid structure combining an indole-thioether moiety and a dihydropyrazole ring substituted with 4-methoxyphenyl and thiophen-2-yl groups.

Properties

IUPAC Name |

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26FN3O2S2/c1-37-24-13-11-22(12-14-24)28-17-26(29-10-5-15-38-29)33-35(28)31(36)20-39-30-19-34(27-9-3-2-8-25(27)30)18-21-6-4-7-23(32)16-21/h2-16,19,28H,17-18,20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEHKAHKMTLAPAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F)C6=CC=CS6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Structural Characteristics

The molecular structure of the compound includes:

- An indole moiety linked via a thioether bond to a fluorobenzyl group .

- A pyrazole ring substituted with a methoxyphenyl group and a thiophene unit.

This unique combination of functional groups is believed to contribute significantly to its biological properties.

Anticancer Properties

Research indicates that compounds with similar structural features often exhibit significant anticancer activities. The indole structure is particularly noted for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. Studies have shown that derivatives of this compound can effectively target various cancer cell lines, potentially through mechanisms involving:

- Inhibition of tubulin polymerization , which disrupts mitotic spindle formation.

- Induction of apoptosis via mitochondrial pathways.

For instance, derivatives with thioether linkages have been reported to exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating potent activity .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Similar compounds have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. The presence of methoxy groups on the phenyl ring enhances the compound's lipophilicity, potentially improving its bioavailability and efficacy in reducing inflammation .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with triazole and indole structures have been noted for their ability to inhibit various enzymes, including those involved in cancer progression and inflammation .

- Cell Signaling Pathway Modulation : The interaction with cellular signaling pathways can lead to altered gene expression profiles that favor apoptosis in malignant cells .

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Electronic and Physicochemical Properties

Methoxyphenyl vs. Hydroxyphenyl Substitution

A closely related analog, 1-[5-(4-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(piperidin-1-yl)ethanone (), replaces the 4-methoxyphenyl group with a 4-hydroxyphenyl moiety.

Fluorobenzyl-Indole vs. Unsubstituted Indole

The 3-fluorobenzyl group on the indole ring in the target compound contrasts with simpler indole derivatives like [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (). Fluorination often increases metabolic stability and bioavailability by reducing oxidative degradation .

Thiophen-2-yl vs. Aryl/Thiazole Substituents

Compounds such as 2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one () highlight the role of thiophen in π-π stacking interactions. The thiophen-2-yl group in the target compound may confer similar binding advantages in kinase targets compared to bulkier aryl groups .

Thioether Linkage Formation

The target compound’s indole-thioether moiety is synthesized via nucleophilic substitution, akin to methods in and . For example, describes thioether formation using PEG-400 and Bleaching Earth Clay under mild conditions (70–80°C), which contrasts with sodium ethoxide-mediated reactions in ethanol (). The choice of base and solvent significantly impacts yield and purity .

Pyrazoline Ring Construction

The dihydropyrazole core in the target compound is likely synthesized via cyclocondensation of hydrazines with α,β-unsaturated ketones, as seen in . Hydrazine hydrate in dioxane () is a common reagent for such reactions, though microwave-assisted methods are increasingly used to enhance efficiency .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.